1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene
Description
1-Fluoro-4-[4-(4-propylphenyl)phenyl]benzene is a fluorinated biphenyl derivative characterized by a fluorine atom at the para position of one benzene ring and a 4-propylphenyl substituent on the adjacent ring. This compound belongs to a class of fluorinated aromatic hydrocarbons with applications in liquid crystal displays (LCDs), organic electronics, and materials science due to its thermal stability and electronic properties . Its molecular structure enables unique intermolecular interactions, making it relevant for advanced material design.
Properties
CAS No. |
82832-61-9 |
|---|---|
Molecular Formula |
C21H19F |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
InChI Key |
HIJVBKASVVNKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-propylphenylboronic acid and 1-fluoro-4-iodobenzene.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the fluorine atom is replaced.
Oxidation: Oxidation of the propyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alkanes or alcohols, depending on the specific conditions.
Scientific Research Applications
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene depends on its specific application
Hydrophobic Interactions: The aromatic rings and propyl group contribute to hydrophobic interactions with target molecules.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions due to its electronegativity.
Pathways Involved: The compound can modulate various biochemical pathways, depending on the target and context of its use.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
1-Fluoro-4-[(4-(Trifluoromethyl)Phenyl)Ethynyl]Benzene (Compound 23, ) :
- 1-Fluoro-4-[2-(4-Propylphenyl)Ethynyl]Benzene (): Ethynyl bridge between fluorobenzene and propylphenyl groups. Higher planarity and extended π-conjugation compared to the non-ethynylated target compound. Associated with environmental persistence and bioaccumulation risks .
trans-4-(4-Propylcyclohexyl)-4'-Fluorobiphenyl (CAS 87260-24-0, ) :
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group (-CF₃) in Compound 23 is strongly electron-withdrawing, reducing electron density on the aromatic ring. In contrast, the propylphenyl group in the target compound is mildly electron-donating via alkyl chain hyperconjugation .
- Fluorine atoms in all analogues enhance oxidative stability and dipole interactions .
Physical and Chemical Properties
Biological Activity
1-Fluoro-4-[4-(4-propylphenyl)phenyl]benzene is a fluorinated aromatic compound that has attracted attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and mechanisms of action.
The compound has the following chemical properties:
- Molecular Formula : C22H18F
- Molecular Weight : 314.38 g/mol
- LogP : 5.98 (indicating high lipophilicity)
These properties suggest that the compound may have significant interactions with lipid membranes and various biomolecules, influencing its biological activity.
Fluorinated compounds like this compound often exhibit unique mechanisms of action due to the presence of fluorine atoms. These can enhance metabolic stability and alter interactions with biological targets, such as enzymes and receptors. The compound's lipophilicity allows it to penetrate cellular membranes effectively, potentially leading to various biochemical effects.
Anticancer Activity
Recent studies have indicated that similar fluorinated compounds can exhibit notable anticancer properties. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. In vitro studies showed that certain derivatives inhibited the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 5.1 to 22.08 µM, suggesting that this compound may also possess similar activities .
Enzyme Inhibition
Fluorinated aromatic compounds commonly act as enzyme inhibitors. For example, they can inhibit critical enzymes involved in cancer metabolism or inflammation pathways. The specific interactions of this compound with target enzymes remain to be fully elucidated but are likely influenced by its structural features and lipophilicity .
Antioxidant Activity
The antioxidant potential of related compounds has been documented, indicating that they may scavenge free radicals or inhibit oxidative stress pathways. This activity could contribute to their protective effects against cellular damage in various disease states .
Data Table: Biological Activity Summary
| Activity Type | Effect | Cell Line/Target | IC50 Values |
|---|---|---|---|
| Anticancer | Inhibition of proliferation | HepG2 (liver cancer) | 6.19 µM |
| MCF-7 (breast cancer) | 5.10 µM | ||
| Enzyme Inhibition | Potential inhibition | Various metabolic pathways | Not specified |
| Antioxidant | Scavenging free radicals | Cellular models | Not specified |
Case Studies
- Anticancer Studies : A study examining the effects of structurally related fluorinated compounds demonstrated significant inhibition of cell proliferation in HepG2 and MCF-7 cell lines, suggesting a potential role for this compound in cancer therapy .
- Enzyme Interaction Studies : Research on similar compounds has shown that they can modulate enzyme activities critical for cancer progression and inflammation, which may also apply to the compound .
Q & A
Q. What are the common synthetic routes for preparing 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling between 4-fluoroiodobenzene and an arylacetylene derivative under basic conditions (e.g., NaOH in water/acetone at 60°C) yields analogous fluoroaryl ethynylbenzene derivatives . Column chromatography (100–200 mesh silica, pet ether:ethyl acetate eluent) is typically used for purification, achieving yields up to 78% . Alternative routes include Friedel-Crafts acylation for introducing ketone groups to aromatic systems .
Q. How is 1H NMR spectroscopy applied to characterize this compound?
- Methodological Answer : 1H NMR (400 MHz, CDCl3) for structurally related fluoroaryl compounds shows distinct aromatic proton splitting patterns. For example, δ 7.81 (dd, J = 8.3, 1.5 Hz, 4H) and δ 7.49–7.53 (m, 4H) correspond to para-substituted fluorine-induced deshielding . Integration ratios and coupling constants confirm substitution patterns and purity.
Q. What column chromatography conditions optimize purification?
- Methodological Answer : Silica gel (100–200 mesh) with a nonpolar eluent system (e.g., 99:01 pet ether:ethyl acetate) effectively separates byproducts. This minimizes co-elution of fluorinated aromatic intermediates and unreacted starting materials .
Advanced Research Questions
Q. How can catalytic systems be optimized for higher yields in cross-coupling reactions?
- Methodological Answer : Palladium catalysts with nitrogen-based ligands enhance reaction efficiency. For example, 1% mol Pd with NaOH in a biphasic solvent (water/acetone) increases coupling rates by stabilizing the active Pd(0) species . Screening ligands (e.g., PPh3, Xantphos) and adjusting solvent polarity can further improve yields.
Q. How do conflicting NMR data arise, and how are they resolved?
- Methodological Answer : Overlapping signals (e.g., δ 7.56–7.45 m) may occur due to conformational flexibility or impurities. Use high-field NMR (600+ MHz) or 2D techniques (COSY, HSQC) to resolve ambiguities . Compare experimental data with computational predictions (DFT) to assign peaks confidently.
Q. What advanced analytical techniques validate thermal stability for material science applications?
Q. How does the compound’s structure influence liquid crystal properties?
- Methodological Answer : The rigid biphenyl core and fluorinated terminus enhance anisotropic polarizability, critical for liquid crystal mesophases. Ethynyl linkages (e.g., in trans-4-propylcyclohexyl derivatives) lower melting points while maintaining dielectric anisotropy, as seen in analogous ethoxy-substituted systems .
Data Contradiction Analysis
Q. Why might reported yields vary between 78% and sub-50% for similar syntheses?
- Methodological Answer : Variations arise from catalyst loading, solvent purity, or oxygen sensitivity. For instance, anaerobic conditions in photo-flow reactors improve styrene oxidative cleavage yields by preventing side oxidation . Replicate reactions under inert atmospheres (N2/Ar) to assess reproducibility.
Q. How to address discrepancies in melting points across studies?
- Methodological Answer : Polymorphism or residual solvents (e.g., ethyl acetate) can alter melting points. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and recrystallize from multiple solvents (hexane, DCM) to isolate pure polymorphs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
